molecular formula C10H10BrNO5 B12085419 Methyl 2-(2-bromo-3-nitrophenoxy)propanoate

Methyl 2-(2-bromo-3-nitrophenoxy)propanoate

Cat. No.: B12085419
M. Wt: 304.09 g/mol
InChI Key: PECWXAHIVYFMNR-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-3-nitrophenoxy)propanoate: is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom and a nitro group attached to a phenoxy ring, which is further connected to a propanoate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromo-3-nitrophenoxy)propanoate typically involves the esterification of 2-(2-bromo-3-nitrophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenoxy ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of 2-(2-hydroxy-3-nitrophenoxy)propanoate or 2-(2-amino-3-nitrophenoxy)propanoate.

    Reduction: Formation of Methyl 2-(2-amino-3-nitrophenoxy)propanoate.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(2-bromo-3-nitrophenoxy)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and nitro-substituted aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-3-nitrophenoxy)propanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom and nitro group are key functional groups that dictate the reactivity of the compound. The bromine atom can be displaced by nucleophiles, while the nitro group can undergo reduction or participate in electron-withdrawing interactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

  • Methyl 2-bromo-3-(2-fluorophenyl)propanoate
  • Methyl 2-bromo-2-methylpropanoate
  • Methyl 2-bromo-3-(4-carbamoyl-2-nitrophenoxy)propanoate

Comparison: Methyl 2-(2-bromo-3-nitrophenoxy)propanoate is unique due to the presence of both bromine and nitro groups on the phenoxy ring. This combination of functional groups imparts distinct reactivity patterns compared to similar compounds that may only have one of these groups. For example, Methyl 2-bromo-3-(2-fluorophenyl)propanoate lacks the nitro group, which significantly alters its reactivity and potential applications. Similarly, Methyl 2-bromo-2-methylpropanoate does not have the aromatic ring, making its chemical behavior different from that of this compound.

Properties

Molecular Formula

C10H10BrNO5

Molecular Weight

304.09 g/mol

IUPAC Name

methyl 2-(2-bromo-3-nitrophenoxy)propanoate

InChI

InChI=1S/C10H10BrNO5/c1-6(10(13)16-2)17-8-5-3-4-7(9(8)11)12(14)15/h3-6H,1-2H3

InChI Key

PECWXAHIVYFMNR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC(=C1Br)[N+](=O)[O-]

Origin of Product

United States

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